molecular formula C17H17N3O2S B4541151 N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide

N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B4541151
M. Wt: 327.4 g/mol
InChI Key: VUWVANVYAJWQHU-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their interesting and diverse chemical properties. Such compounds have been synthesized and studied for their potential applications in various fields, excluding drug use and dosage or side effects, focusing purely on the chemical perspective.

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions, often starting with specific benzimidazole derivatives. For example, the synthesis of benzimidazole derivatives has been achieved by reacting specific core structures with various reagents under controlled conditions to introduce different functional groups, such as thioacetamide derivatives Kuś et al., 2008.

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically performed using X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These studies reveal the compound's geometric configuration, electronic structure, and conformational flexibility. For instance, X-ray and NMR studies have been used to characterize the structure of related compounds, showing details of their molecular geometry and electronic properties Ersin Inkaya et al., 2012.

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo various chemical reactions, such as condensation, acylation, and substitution reactions. These reactions can modify the compound's structure, leading to new derivatives with different physical and chemical properties K. Ramalingam et al., 2019.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20-15-6-4-3-5-14(15)19-17(20)23-11-16(21)18-12-7-9-13(22-2)10-8-12/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWVANVYAJWQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide
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N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide
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N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide
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N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide
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N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide
Reactant of Route 6
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N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide

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